![molecular formula C16H14N2O5S B5876604 N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5876604.png)
N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-[(4-nitrobenzyl)thio]acetamide, commonly known as BNITMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BNITMA is a thioether derivative of safrole, which is a natural organic compound found in various plants.
作用机制
The mechanism of action of BNITMA is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of cellular signaling pathways. BNITMA has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. BNITMA has also been found to inhibit the activity of tyrosinase, which is an enzyme that is involved in the production of melanin. This inhibition can lead to a decrease in the production of melanin, which can be useful in the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
BNITMA has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. BNITMA has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, BNITMA has been found to have analgesic properties, which can reduce pain.
实验室实验的优点和局限性
One of the main advantages of BNITMA is its wide range of biological activities. This makes it a promising compound for drug discovery and development. However, one of the limitations of BNITMA is its low yield, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for the research on BNITMA. One potential direction is to investigate its potential applications in the treatment of cancer. BNITMA has been shown to exhibit antitumor properties, and further research could explore its potential as a cancer treatment. Another potential direction is to investigate its potential applications in the treatment of neurodegenerative disorders. BNITMA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research could explore the potential use of BNITMA as a cosmetic ingredient due to its ability to inhibit the activity of tyrosinase and reduce hyperpigmentation.
In conclusion, BNITMA is a promising compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its wide range of biological activities and potential applications make it an interesting compound for further research.
合成方法
The synthesis of BNITMA involves the reaction of 1,3-benzodioxole with 4-nitrobenzyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride, and finally, the reaction of the resulting compound with thioacetic acid. The yield of BNITMA is reported to be around 50%.
科学研究应用
BNITMA has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. BNITMA has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and urease.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c19-16(17-12-3-6-14-15(7-12)23-10-22-14)9-24-8-11-1-4-13(5-2-11)18(20)21/h1-7H,8-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUWRCHEHFUURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

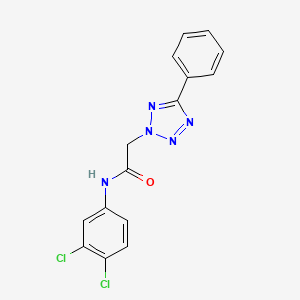
![2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
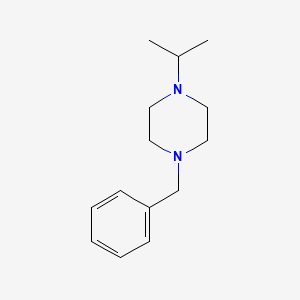
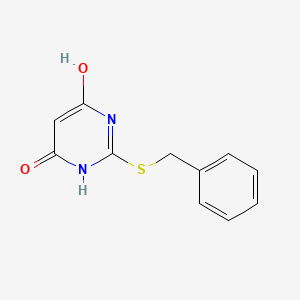
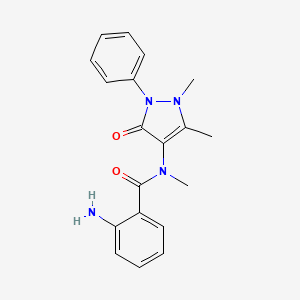
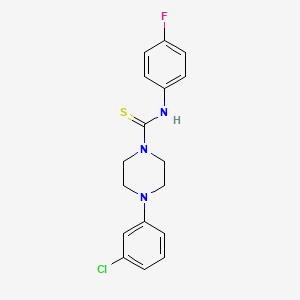

![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5876579.png)
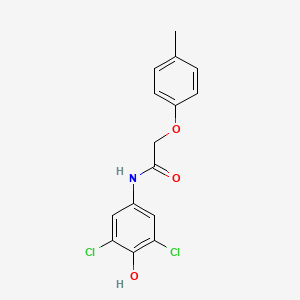
![(2-aminoethyl)[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amine](/img/structure/B5876611.png)

![5-methyl-2-(1H-tetrazol-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B5876627.png)
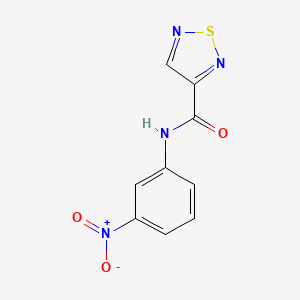
![6-methyl-3-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B5876634.png)